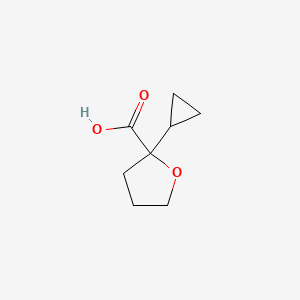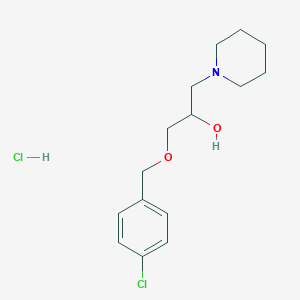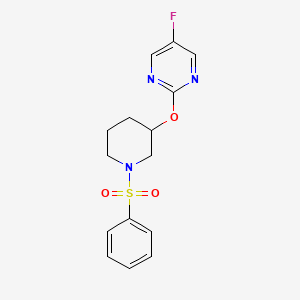
2-Cyclopropyloxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropyloxolane-2-carboxylic acid” is a chemical compound with the CAS Number: 1936371-80-0 . It has a molecular weight of 156.18 and its IUPAC name is 2-cyclopropyltetrahydrofuran-2-carboxylic acid . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Cyclopropyloxolane-2-carboxylic acid” is 1S/C8H12O3/c9-7(10)8(6-2-3-6)4-1-5-11-8/h6H,1-5H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Cyclopropyloxolane-2-carboxylic acid” is a liquid at room temperature . It has a molecular weight of 156.18 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Ethylene Precursor in Plants
Research on ethylene precursors in higher plants has led to the identification of cyclopropane carboxylic acid derivatives as significant components. For instance, when labeled 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, was administered to light-grown wheat leaves, it was primarily converted into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This conjugate's natural occurrence in wilted wheat leaves was confirmed via gas chromatography-mass spectrometry, highlighting its role in plant ethylene biosynthesis (Hoffman, Yang, & McKeon, 1982).
Inhibitors of Carbonic Anhydrase Enzymes
Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been investigated for their inhibitory effects on carbonic anhydrase enzymes (CA). These derivatives displayed excellent inhibitory effects in the low nanomolar range against human CA isoenzymes, showcasing potential therapeutic applications (Boztaş et al., 2015).
Biological Activity of Cyclopropane Derivatives
Cyclopropane carboxylic acid has served as a leading compound for synthesizing new compounds with notable biological activities. For example, glycosyl esters of cyclopropane carboxylic acid were prepared, characterized, and showed potential for various biological applications due to their structural uniqueness and biological activity profiles (Li, 2009).
Development of Herbicidal and Fungicidal Agents
New N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were synthesized from cyclopropanecarboxylic acid, demonstrating excellent herbicidal and fungicidal activities. These findings suggest cyclopropane carboxylic acid derivatives as promising candidates for developing novel agrochemicals (Tian et al., 2009).
Synthesis of Cyclopropanes and Epoxides
Diamidocarbenes have been utilized to synthesize a variety of cyclopropanes and epoxides, revealing the potential of cyclopropane derivatives in synthetic chemistry for creating valuable compounds. The synthesis process is not only efficient but also reversible under certain conditions, offering a versatile approach to accessing different chemical structures (Moerdyk & Bielawski, 2012).
Safety And Hazards
The compound is associated with certain hazard statements including H315, H318, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-cyclopropyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8(6-2-3-6)4-1-5-11-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMIJMLDLMEMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyloxolane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Difluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2562106.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)
![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)

![2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2562111.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2562118.png)
![2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride](/img/structure/B2562119.png)
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2562121.png)
![3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime](/img/structure/B2562122.png)

![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)
![Ethyl 1-(2-(2-(cyclohexylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2562127.png)